4-[bis(2-methoxyethyl)sulfamoyl]-N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide
Description
Properties
IUPAC Name |
4-[bis(2-methoxyethyl)sulfamoyl]-N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N4O8S/c1-31-13-11-27(12-14-32-2)36(29,30)18-8-5-16(6-9-18)21(28)24-23-26-25-22(35-23)19-10-7-17(33-3)15-20(19)34-4/h5-10,15H,11-14H2,1-4H3,(H,24,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAHVPMGTUILCHL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN(CCOC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NN=C(O2)C3=C(C=C(C=C3)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N4O8S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
520.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-[bis(2-methoxyethyl)sulfamoyl]-N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide is a complex organic molecule that has garnered attention in the field of medicinal chemistry for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 510.6 g/mol. The structure features several functional groups that contribute to its biological activity:
| Property | Details |
|---|---|
| Molecular Formula | |
| Molecular Weight | 510.6 g/mol |
| IUPAC Name | 4-[bis(2-methoxyethyl)sulfamoyl]-N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide |
| SMILES | COCCN(CCOC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC(=CS2)C3=C(C=CC(=C3)OC)OC |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. It has been shown to inhibit certain enzymes and receptors involved in cellular signaling pathways, leading to therapeutic effects such as:
- Anticancer Activity : The compound exhibits significant antiproliferative effects against various cancer cell lines by disrupting critical protein-protein interactions involved in tumor growth.
- Enzyme Inhibition : It may inhibit kinases or proteases that play essential roles in disease processes, thereby inducing apoptosis in cancer cells.
Structure-Activity Relationship (SAR)
Recent studies have explored the SAR of similar bis-benzamide compounds. For instance, a study published in Molecules identified that modifications in side chains can significantly impact the inhibitory potency against androgen receptor (AR) interactions in prostate cancer cells. The most potent derivatives demonstrated IC50 values as low as 16 nM, indicating a strong correlation between structural features and biological activity .
Case Studies and Research Findings
- Antiproliferative Effects : In vitro studies have demonstrated that the compound can effectively inhibit the growth of prostate cancer cells by blocking AR-mediated transcriptional activity. This was evidenced by co-immunoprecipitation experiments showing disrupted AR-coactivator interactions upon treatment with the compound .
- Mechanistic Insights : Further biochemical assays revealed that the compound's mechanism involves binding to specific sites on target proteins, thus inhibiting their function and leading to reduced cell viability .
- Comparative Analysis : A comparative study highlighted the effectiveness of this compound against other similar structures, showing superior activity due to its unique combination of functional groups that enhance solubility and bioavailability .
Scientific Research Applications
Antimalarial Activity
Recent studies have highlighted the potential of oxadiazole derivatives, including compounds similar to 4-[bis(2-methoxyethyl)sulfamoyl]-N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide, in combating malaria. Research indicates that these compounds exhibit slow-action activity against Plasmodium falciparum, the parasite responsible for malaria. The structure-activity relationship (SAR) analysis has shown that modifications to the oxadiazole scaffold can enhance antiplasmodial efficacy and selectivity against drug-resistant strains of the parasite .
Antibacterial Properties
The compound has also been investigated for its antibacterial properties. Similar sulfamoyl-containing compounds have demonstrated significant activity against various bacterial strains. The incorporation of methoxyethyl groups appears to enhance lipophilicity, which can improve membrane permeability and bioavailability .
Case Study 1: Antiplasmodial Activity
A study conducted by Andrews et al. synthesized a series of 1,3,4-oxadiazole derivatives and evaluated their antiplasmodial activity. Among these derivatives, certain compounds showed IC50 values below 40 nM against drug-sensitive and multi-drug resistant P. falciparum strains. The promising results suggest that further development of this class could lead to new antimalarial agents with unique mechanisms of action .
Case Study 2: Structure-Activity Relationship Analysis
In another investigation focusing on the SAR of oxadiazole derivatives, researchers found that specific modifications to the benzamide moiety significantly impacted biological activity. Enhancements in potency were observed when substituents were added to the aromatic rings or when varying the length and branching of alkyl chains on the sulfamoyl group .
Summary Table of Applications
Comparison with Similar Compounds
Key Observations:
- Lipophilicity : The target compound’s bis(2-methoxyethyl) substituents reduce LogP compared to alkyl (butyl/ethyl) or aromatic (benzyl) analogs, suggesting improved aqueous solubility .
- Steric Effects : The benzyl group in may hinder molecular interactions compared to the linear methoxyethyl chains in the target compound.
Oxadiazole Scaffold Activity
The 1,3,4-oxadiazole moiety is associated with antimicrobial and herbicidal activity in compounds like sulfentrazone () . The target compound’s 2,4-dimethoxyphenyl substitution may enhance binding to fungal or plant enzyme targets, similar to etobenzanid’s herbicidal action .
Sulfamoyl Group Impact
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be systematically optimized?
- Methodology :
-
Step 1 : Start with precursor synthesis. For example, describes refluxing substituted benzaldehyde derivatives with triazole intermediates in ethanol/acetic acid (4 hours, 0.001 mol scale). Adapt this method by varying solvents (e.g., DMF for higher polarity) or catalysts (e.g., p-toluenesulfonic acid) to improve yield.
-
Step 2 : Monitor intermediates via TLC/HPLC. Use column chromatography for purification.
-
Step 3 : Optimize reaction time and temperature using Design of Experiments (DoE) to identify critical parameters .
- Table 1 : Example Reaction Optimization Parameters
| Parameter | Condition 1 ( ) | Condition 2 (Proposed) |
|---|---|---|
| Solvent | Ethanol | DMF/THF |
| Catalyst | Glacial acetic acid | p-TsOH |
| Reaction Time | 4 hours | 2–6 hours (DoE) |
Q. Which spectroscopic and chromatographic techniques are essential for structural characterization?
- Methodology :
- NMR : Use - and -NMR to confirm sulfamoyl and oxadiazole moieties (e.g., sulfonamide protons at δ 3.5–4.0 ppm) .
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., calculated 547.02 g/mol, as in ).
- HPLC-PDA : Assess purity (>95%) with C18 columns and gradient elution (acetonitrile/water + 0.1% TFA) .
Advanced Research Questions
Q. How can computational chemistry elucidate structure-activity relationships (SAR) for biological targets?
- Methodology :
- Step 1 : Perform DFT calculations (e.g., Gaussian09) to map electron density of the sulfamoyl group and oxadiazole ring, identifying reactive sites for ligand-protein interactions .
- Step 2 : Molecular docking (AutoDock Vina) against targets like COX-2 or EGFR, using crystal structures from the PDB. Compare binding energies of analogs (e.g., ’s chlorobenzyl derivatives) .
- Step 3 : MD simulations (GROMACS) to assess stability of ligand-receptor complexes over 100 ns trajectories .
Q. How can contradictory biological activity data across studies be resolved?
- Methodology :
- Step 1 : Replicate assays under standardized conditions (e.g., ’s randomized block design for minimizing variability).
- Step 2 : Validate dose-response curves (IC) in multiple cell lines (e.g., HeLa vs. MCF-7) to rule out cell-specific effects.
- Step 3 : Use orthogonal assays (e.g., apoptosis via flow cytometry vs. MTT viability) to confirm mechanisms .
Q. What strategies improve aqueous solubility and pharmacokinetic stability for in vivo studies?
- Methodology :
- Salt Formation : Test hydrochloride or sodium salts of the sulfamoyl group.
- Nanoformulation : Encapsulate in PLGA nanoparticles (evidence of success with benzoxazoles in ).
- Prodrug Design : Introduce hydrolyzable groups (e.g., acetylated methoxy groups) to enhance solubility .
Q. How should stability studies under physiological conditions be designed?
- Methodology :
- Step 1 : Incubate the compound in PBS (pH 7.4) and simulated gastric fluid (pH 1.2) at 37°C. Monitor degradation via HPLC at 0, 24, 48, and 72 hours.
- Step 2 : Identify degradation products using LC-MS and compare to analogs (e.g., ’s environmental fate protocols).
- Step 3 : Assess photostability under ICH Q1B guidelines (exposure to UV/visible light) .
Data Contradiction Analysis Framework
- Case Example : Discrepancies in reported antimicrobial activity (e.g., vs. independent studies).
- Root Cause : Differences in bacterial strains (Gram-positive vs. Gram-negative), inoculum size, or compound purity.
- Resolution :
Re-test using CLSI guidelines with ATCC reference strains.
Cross-validate with checkerboard assays (synergy with known antibiotics) .
Key Takeaways for Researchers
- Prioritize reaction scalability and reproducible purification for synthetic workflows.
- Combine computational predictions with high-throughput screening to accelerate SAR.
- Address solubility early using formulation chemistry to avoid bottlenecks in in vivo studies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
